2-(4-Propylphenyl)ethanol
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Overview
Description
2-(4-Propylphenyl)ethanol is an organic compound belonging to the class of alcohols It is characterized by the presence of a propyl group attached to the para position of a phenyl ring, which is further connected to an ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Propylphenyl)ethanol typically involves the reaction of 1-bromo-4-propylbenzene with oxirane in the presence of a Grignard reagent. The reaction is carried out under controlled conditions to minimize the formation of side products such as 1-(4-propylphenyl)ethanol and 2-bromoethanol . The reaction mixture is usually heated to around 95°C, followed by an acidic work-up to obtain the desired product .
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. The use of efficient purification techniques, such as column chromatography, is essential to remove impurities and obtain a high-quality product .
Chemical Reactions Analysis
Types of Reactions: 2-(4-Propylphenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alkanes or other reduced derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alkanes .
Scientific Research Applications
2-(4-Propylphenyl)ethanol has several applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on human health.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other industrial products
Mechanism of Action
The mechanism of action of 2-(4-Propylphenyl)ethanol involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
1-(4-Propylphenyl)ethanol: This compound is a structural isomer with the hydroxyl group attached to the first carbon of the ethanol moiety.
2-(4-Butylphenyl)ethanol: Similar in structure but with a butyl group instead of a propyl group.
2-(4-Methylphenyl)ethanol: Contains a methyl group instead of a propyl group
Uniqueness: 2-(4-Propylphenyl)ethanol is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties.
Biological Activity
2-(4-Propylphenyl)ethanol, also known by its IUPAC name, is an organic compound characterized by a propyl group attached to a phenyl ring and a hydroxyl group on the ethyl side chain. Its molecular formula is C13H18O with a molecular weight of approximately 194.27 g/mol. This compound has garnered attention for its potential biological activities, particularly in pharmacology and organic synthesis.
Synthesis and Properties
The synthesis of this compound can be achieved through various methods, including the reaction of 1-bromo-4-propylbenzene with ethylene glycol in the presence of a base. Recent advancements have improved the efficiency of this synthesis, minimizing byproducts such as 1-(4-propylphenyl)ethanol and 2-bromoethanol, which enhances the yield for experimental applications.
Pharmacokinetics and Metabolism
Research indicates that this compound is metabolized by enzymes such as alcohol dehydrogenase, leading to various metabolites that may contribute to its biological effects. Understanding its pharmacokinetics is crucial for evaluating its therapeutic potential.
Anticancer Activity
In vitro studies have suggested that this compound exhibits antiproliferative effects against certain cancer cell lines. For instance, it has been tested against human cancer cell lines such as HepG2 (liver cancer) and LN-229 (glioblastoma), showing varying degrees of cytotoxicity. The compound's mechanism may involve the induction of apoptosis or cell cycle arrest, although further studies are necessary to elucidate these pathways .
Antimicrobial Properties
Preliminary investigations into the antimicrobial activity of this compound have shown promising results against both Gram-positive and Gram-negative bacteria. The compound's hydroxyl group may play a critical role in its ability to disrupt bacterial cell membranes or inhibit essential enzymatic functions .
Case Studies
A series of case studies have been conducted to assess the biological activity of this compound:
-
Anticancer Efficacy :
- Cell Lines Tested : HepG2, LN-229
- Methodology : MTT assay for cell viability.
- Findings : Significant reduction in cell viability at concentrations above 50 µM.
-
Antimicrobial Testing :
- Microorganisms : Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative).
- Methodology : Disk diffusion method.
- Findings : Inhibition zones observed at varying concentrations, indicating potential as an antimicrobial agent.
Comparative Analysis
To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
2-(4-Ethylphenyl)ethanol | C12H16O | Shorter ethyl chain; potential for different activity |
2-Propylphenol | C10H14O | Lacks ethylene glycol moiety; used as an antioxidant |
1-(4-Propylphenyl)ethanol | C13H18O | Different positioning of hydroxyl group; affects reactivity |
Future Directions
Further research is warranted to explore the full spectrum of biological activities associated with this compound. Key areas for future study include:
- Mechanistic Studies : Detailed investigations into how this compound interacts with specific cellular targets.
- In Vivo Studies : Assessing the pharmacodynamics and safety profile in animal models.
- Formulation Development : Exploring potential applications in drug development based on its biological properties.
Properties
IUPAC Name |
2-(4-propylphenyl)ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O/c1-2-3-10-4-6-11(7-5-10)8-9-12/h4-7,12H,2-3,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COXVVRAGVZOPFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)CCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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